(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

Catalog No.
S3621699
CAS No.
145092-77-9
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

CAS Number

145092-77-9

Product Name

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

IUPAC Name

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m1/s1

InChI Key

RVFBNLMXCXFOET-RFZPGFLSSA-N

SMILES

C1C2CC(=O)C1CC2=O

Canonical SMILES

C1C2CC(=O)C1CC2=O

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1CC2=O

The exact mass of the compound (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1R,4R)-Bicycloheptane-2,5-dione (CAS 145092-77-9) is a rigid, C2-symmetric chiral building block utilized primarily in the synthesis of advanced asymmetric catalysts. Featuring a highly constrained norbornane framework with dual ketone functionalities, this enantiopure compound serves as the definitive precursor for chiral diene ligands (such as Bn-nbd*) and chiral diamines (such as DIANANE) . By providing a pre-resolved, stereochemically defined scaffold, it allows chemical manufacturers and research procurement teams to bypass complex enzymatic resolutions or chiral chromatography, ensuring reproducible downstream synthesis of late-transition-metal catalysts used in pharmaceutical and fine chemical production [1].

Research Fit

Chiral building block for asymmetric synthesis and catalysis
Rigid (1R,4R) norbornane scaffold for ligand design
Certified enantiomeric excess for stereochemical-control studies

Substituting (1R,4R)-bicycloheptane-2,5-dione with its racemic counterpart (CAS 1218-68-4) or non-C2-symmetric chiral pool alternatives like camphor severely compromises synthetic efficiency and process scalability. Using the racemate necessitates tedious late-stage chiral resolution of the final synthesized ligands, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and requires expensive chiral stationary phases . Furthermore, unlike camphor-derived scaffolds, the strict C2-symmetry of the (1R,4R)-dione ensures that bis-functionalization (such as ditriflation or reductive amination) proceeds without generating complex, difficult-to-separate diastereomeric mixtures, making the pre-resolved (1R,4R) form the strictly required choice for atom-economical catalyst production [1].

Substitution Risk

!
Racemate lacks asymmetric induction ability; stereochemical outcome may become uncontrolled.
!
(1S,4S)-enantiomer yields opposite stereochemical outcomes; cannot directly replace (1R,4R) in chiral induction.
!
Flexible bicyclo[2.2.2]octane-2,5-dione analogues differ in steric and electronic profile; may shift ligand geometry and reactivity.

Yield Optimization in Chiral Diene Ligand (Bn-nbd*) Synthesis

In the synthesis of C2-symmetric chiral diene ligands for Rh-catalyzed asymmetric 1,4-additions, starting with enantiopure (1R,4R)-bicycloheptane-2,5-dione allows for direct conversion to the ditriflate and subsequent cross-coupling to yield (R,R)-Bn-nbd* . Utilizing the racemic diketone baseline requires late-stage resolution of the resulting diene, which limits the maximum theoretical yield of the target enantiomer to <50% and introduces significant purification bottlenecks . Procurement of the pre-resolved (1R,4R)-enantiomer effectively doubles the theoretical throughput of the target chiral ligand while eliminating the need for chiral chromatography.

Evidence DimensionTheoretical yield of enantiopure (R,R)-Bn-nbd* ligand
Target Compound Data(1R,4R)-bicycloheptane-2,5-dione (Enables up to 100% theoretical yield via direct ditriflation/cross-coupling)
Comparator Or BaselineRacemic bicycloheptane-2,5-dione (<50% maximum theoretical yield due to mandatory late-stage resolution)
Quantified Difference>2x increase in theoretical yield and elimination of chiral resolution steps
ConditionsSynthesis of (R,R)-Bn-nbd* via Swern oxidation, ditriflation, and Fe-catalyzed cross-coupling

Procuring the enantiopure diketone drastically reduces synthetic steps and improves overall yield for high-value chiral diene ligands.

Optical Rotation
Head-to-head
[α]/D 4.5±1.0° vs 0° (racemate)
Confirms enantiomeric purity essential for asymmetric synthesis
589 nm, CHCl₃, 20–25 °C

Structural Rigidity and Expanded Ligand Bite Angle

When (1R,4R)-bicycloheptane-2,5-dione is converted into the chiral diamine DIANANE and subsequently into Schiff base ligands, X-ray structural analysis reveals an N,N distance of 3.59 Å [1]. In contrast, standard ligands derived from the common chiral scaffold trans-1,2-diaminocyclohexane (DACH) exhibit a significantly tighter N,N distance of 2.91 Å [1]. This 0.68 Å expansion, driven by the rigid bicycloheptane core, provides a distinct stereochemical environment that is critical for achieving high enantioselectivity in specific asymmetric transformations, such as Nozaki-Hiyama-Kishi reactions.

Evidence DimensionN,N atomic distance in derived Schiff base ligands
Target Compound DataDIANANE-derived ligands from (1R,4R)-bicycloheptane-2,5-dione (3.59 Å)
Comparator Or BaselineTrans-1,2-diaminocyclohexane (DACH) derived ligands (2.91 Å)
Quantified Difference0.68 Å wider N,N distance
ConditionsX-ray crystallographic structural analysis of Schiff base ligands

The expanded bite angle and rigid framework offer distinct stereocontrol in asymmetric catalysis compared to flexible or tighter DACH-based scaffolds.

GC Purity
Data to verify
≥97.5% vs ≥95% generic
Reduces impurity-driven side reactions in catalytic workflows
Vendor-specified; method not disclosed

Regiochemical Purity via C2-Symmetry

The strict C2-symmetry of (1R,4R)-bicycloheptane-2,5-dione ensures that downstream bis-functionalization reactions—such as enolization followed by trapping with N-(2-Pyridyl)bis(trifluoromethanesulfonimide)—yield a single, structurally unambiguous C2-symmetric product . Conversely, utilizing non-C2-symmetric chiral pool ketones (e.g., camphor derivatives) for similar bis-functionalization typically results in complex diastereomeric mixtures due to regiochemical ambiguity . This symmetry advantage drastically simplifies purification workflows and improves the atom economy of catalyst manufacturing.

Evidence DimensionRegiochemical product profile during bis-functionalization
Target Compound DataC2-symmetric (1R,4R)-bicycloheptane-2,5-dione (Yields single C2-symmetric intermediate)
Comparator Or BaselineNon-C2-symmetric chiral ketones like camphor (Yields complex diastereomeric mixtures)
Quantified DifferenceElimination of regiochemical ambiguity and associated purification losses
ConditionsBis-functionalization (e.g., ditriflation) during ligand synthesis

C2-symmetry minimizes downstream purification bottlenecks, making this compound highly preferable for scalable catalyst production.

BVMO Activity
Head-to-head
74.4% of cyclohexanone activity
Competent substrate for enzymatic Baeyer-Villiger ring-expansion
NADPH + O₂, I. destructans enzyme
Ligand Precursor
Class-level
Precursor to DIANANE chiral diamines
Access to privileged C2-symmetric ligand family for enantioselective reactions
Requires enantiopure diketone; reported ee ≥99%, yield 40–50%
Crystal Structure
Reported
Monoclinic P21/c, asymmetric unit
Solid-state identity check; informs solubility and stability predictions
Contrasts with C2/c for tetramethyl analog

Synthesis of Chiral Diene Ligands for Rh-Catalyzed Additions

Directly utilized as the core precursor to synthesize (R,R)-Bn-nbd* and related C2-symmetric dienes, which are highly effective in the asymmetric 1,4-addition of aryl- and alkenylboronic acids to α,β-unsaturated ketones .

Production of DIANANE-Based Chiral Diamines

Serves as the rigid scaffold for endo,endo-2,5-diaminobicycloheptane (DIANANE), enabling the design of novel salen-type ligands with expanded bite angles for asymmetric Nozaki-Hiyama-Kishi and hetero-Diels-Alder reactions [1].

Advanced Asymmetric Building Block Procurement

Acts as a reliable, pre-resolved (1R,4R) starting material for pharmaceutical discovery programs that require rigid, C2-symmetric bicyclic scaffolds to explore novel chemical space without the overhead of in-house chiral resolution workflows .

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric Catalysis Ligand Development
Enantiopure precursor to C2-symmetric DIANANE diamines
Reported ligand performance in enantioselective deprotonation and addition
Biocatalytic Baeyer-Villiger Oxidation Studies
Characterized substrate for cyclohexanone 1,2-monooxygenase
Reported enzymatic activity and ring-expansion to chiral lactones
Stereochemical Probe in Chiroptical Spectroscopy
Defined (1R,4R) configuration with documented specific rotation
Reliable chiroptical benchmarking and calibration (CD/CPL)
Medicinal Chemistry Building Block
Rigid, stereodefined scaffold with dual carbonyl handles
Crystallographically confirmed solid-state structure for library design

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione

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